molecular formula C10H12O2 B1611410 6-Methoxy-isochroman CAS No. 33348-59-3

6-Methoxy-isochroman

Cat. No.: B1611410
CAS No.: 33348-59-3
M. Wt: 164.2 g/mol
InChI Key: BNMSWYFTVSETMF-UHFFFAOYSA-N
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Description

6-Methoxy-isochroman is an organic compound belonging to the isochroman family. Isochromans are prominent structural motifs found in numerous bioactive natural products. The core structure of isochromans is characterized by a fused benzene and tetrahydropyran ring system. This compound, in particular, has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-Methoxy-isochroman involves the oxa-Pictet–Spengler cyclization. This reaction typically uses arylethanols and aldehydes as starting materials. The reaction is catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate. The reaction conditions are moderate, and the catalyst can be recycled multiple times without significant loss of activity .

Industrial Production Methods: Industrial production of this compound can be scaled up using the same oxa-Pictet–Spengler cyclization method. The use of recyclable catalysts and green solvents makes this method environmentally friendly and economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-isochroman undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-Methoxy-isochroman has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound have shown promise as potential therapeutic agents for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

6-Methoxy-isochroman can be compared with other similar compounds such as:

  • 6-Hydroxy-isochroman
  • 8-Methoxy-isochroman
  • 3-Methyl-isochroman

Uniqueness: this compound is unique due to its specific methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMSWYFTVSETMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(COCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561314
Record name 6-Methoxy-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33348-59-3
Record name 6-Methoxy-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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